N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a fluorophenyl group and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a fluorophenyl-substituted thioamide with an α-haloketone under basic conditions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a suitable phenylthiol reagent.
Amidation: The final step involves the formation of the amide bond by reacting the thiazole intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The thiazole ring and the fluorophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-fluorophenyl)thiazol-2-yl)-4-nitrobenzamide
- N-(4-(4-fluorophenyl)thiazol-2-yl)-4-methoxybenzamide
Uniqueness
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is unique due to the presence of both a phenylthio group and a fluorophenyl-substituted thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS2/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRCAIARRSLMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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